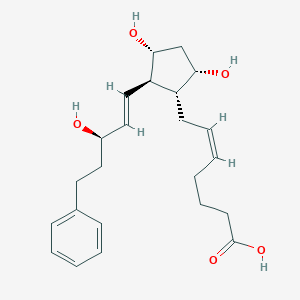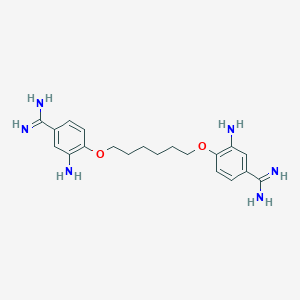
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide), also known as HABA-EDA, is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) works by forming a complex with proteins and peptides, which results in a color change or fluorescence emission. The mechanism of action involves the formation of a Schiff base between the aldehyde group of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) and the amino group of the protein or peptide.
Biochemische Und Physiologische Effekte
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several advantages in laboratory experiments, including its high sensitivity, specificity, and stability. It is also easy to use and cost-effective. However, 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has some limitations, such as its limited solubility in water and its interference with some detergents and reducing agents.
Zukünftige Richtungen
There are several future directions for the use of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in scientific research. One potential application is in the development of new diagnostic assays for diseases such as cancer and Alzheimer's disease. 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can also be used as a tool for studying protein-protein interactions and enzyme kinetics. Additionally, modifications to the structure of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) could lead to the development of new fluorescent probes with improved properties and applications.
Conclusion:
In conclusion, 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a versatile and valuable compound in scientific research. Its unique properties make it a useful tool for protein detection, labeling, and enzyme assays. While there are some limitations to its use, the potential applications of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in future research are promising.
Synthesemethoden
The synthesis of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves the reaction of 3-aminobenzenecarboximidamide with 1,6-hexanediamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction yields 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) as a white crystalline powder with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection of proteins, peptides, and amino acids. It is commonly used in assays such as the Bradford assay, Lowry assay, and BCA assay. 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can also be used as a labeling agent for biomolecules and as a substrate for enzymes such as trypsin and chymotrypsin.
Eigenschaften
CAS-Nummer |
125880-80-0 |
|---|---|
Produktname |
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) |
Molekularformel |
C20H28N6O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-amino-4-[6-(2-amino-4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H28N6O2/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22/h5-8,11-12H,1-4,9-10,21-22H2,(H3,23,24)(H3,25,26) |
InChI-Schlüssel |
WADDERGXOMNSLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Andere CAS-Nummern |
125880-80-0 |
Synonyme |
3-amino-4-[6-(2-amino-4-carbamimidoyl-phenoxy)hexoxy]benzenecarboximid amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
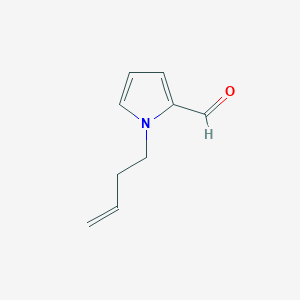


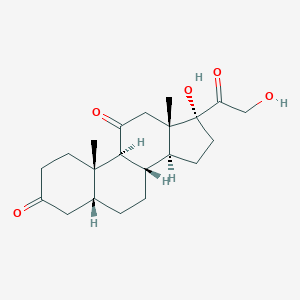
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)

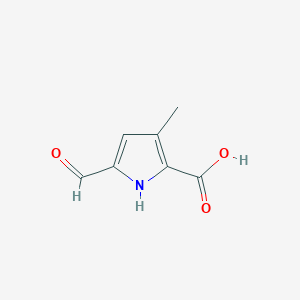
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)


